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Abstract
Pyruvamide, the amide derivative of pyruvic acid, is a molecule of significant interest in

biochemical and pharmaceutical research. As a structural analogue of the key metabolic

intermediate pyruvate, pyruvamide holds the potential to interact with and modulate various

enzymatic and signaling pathways. This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, synthesis, and reactivity of pyruvamide.

Furthermore, it delves into its known biological activities and explores its potential applications

in drug development, supported by detailed experimental protocols and pathway visualizations

to facilitate further research.

Chemical Structure and Identification
Pyruvamide, systematically named 2-oxopropanamide, is a simple yet functionally important

organic compound. Its structure features a central carbonyl group adjacent to both a methyl

group and an amide group.

Chemical Structure:

Key Identifiers:
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Identifier Value

IUPAC Name 2-oxopropanamide

Synonyms Pyruvamide, Acetylformamide

CAS Number 631-66-3

Molecular Formula C₃H₅NO₂

Molecular Weight 87.08 g/mol

InChI Key FPOLWERNILTNDK-UHFFFAOYSA-N

SMILES CC(=O)C(=O)N

Physicochemical Properties
Understanding the physicochemical properties of pyruvamide is crucial for its application in

experimental settings and for predicting its behavior in biological systems. The following table

summarizes key computed and, where available, experimental properties.

Property Value Data Type

Melting Point 20.44 °C
Computed (for N,N-dimethyl-2-

oxopropanamide)[1]

Boiling Point 200.88 °C
Computed (for N,N-dimethyl-2-

oxopropanamide)[1]

Water Solubility 143753 mg/L
Computed (for N,N-dimethyl-2-

oxopropanamide)[1]

logP -1.0 Computed

Hydrogen Bond Donors 2 Computed

Hydrogen Bond Acceptors 2 Computed

Rotatable Bond Count 1 Computed

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1210208?utm_src=pdf-body
http://chemchart.com/n-n-dimethyl-2-oxopropanamide-detail.html
http://chemchart.com/n-n-dimethyl-2-oxopropanamide-detail.html
http://chemchart.com/n-n-dimethyl-2-oxopropanamide-detail.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Experimental data for the physical properties of pyruvamide are not readily available in

the literature. The provided melting and boiling points are for the N,N-dimethyl derivative and

should be considered as estimates.

Synthesis and Reactivity
Synthesis
A common method for the synthesis of pyruvamide involves the ammonolysis of an ester of

pyruvic acid, such as ethyl pyruvate.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Oxopropanamide

This protocol is adapted from a patented method for the preparation of a related compound,

which utilizes the synthesis of 2-oxopropanamide as an intermediate step.

Materials:

Ethyl 2-oxopropanoate (Ethyl pyruvate)

Ammonia in methanol solution (e.g., 7N)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxopropanoate in

a minimal amount of methanol.

Cool the flask in an ice bath to 0 °C.
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Slowly add an excess of a chilled solution of ammonia in methanol to the stirred solution of

ethyl pyruvate.

Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it gradually warm to room

temperature, continuing to stir for an additional 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.

Once the reaction is complete, remove the solvent and excess ammonia under reduced

pressure using a rotary evaporator.

The resulting crude pyruvamide can be purified by recrystallization or column

chromatography, although in some cases, simple evaporation of the solvent may yield a

product of sufficient purity for subsequent steps.[1]

Reactivity
The reactivity of pyruvamide is dictated by its two carbonyl groups and the amide functionality.

Hydrolysis: The amide bond of pyruvamide can be hydrolyzed under acidic or basic

conditions to yield pyruvic acid and ammonia. This reaction is of biological relevance as it

may be catalyzed by amidase enzymes.

Reactions at the Carbonyl Groups: The ketone and amide carbonyl groups are susceptible to

nucleophilic attack.

Reduction: The ketone carbonyl can be selectively reduced by mild reducing agents like

sodium borohydride to form lactamide (2-hydroxypropanamide). Stronger reducing agents

may also reduce the amide carbonyl.

Reaction with Organometallics: Grignard reagents and other organometallic compounds

can add to the ketone carbonyl to form tertiary alcohols after an acidic workup.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of

pyruvamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of pyruvamide is expected to show two main signals:

A singlet for the methyl protons (CH₃), anticipated in the region of δ 2.0-2.5 ppm.

A broad singlet for the amide protons (-NH₂), which can appear over a wide chemical shift

range (typically δ 5.0-8.0 ppm) and its position is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum should exhibit three distinct signals:

A signal for the methyl carbon (CH₃).

A signal for the ketone carbonyl carbon (C=O).

A signal for the amide carbonyl carbon (C=O).

Note: Experimentally obtained NMR spectra for pyruvamide are not widely published. The

predicted chemical shifts are based on the analysis of similar structures.

Infrared (IR) Spectroscopy
The IR spectrum of pyruvamide is characterized by the vibrational frequencies of its functional

groups. A vapor phase IR spectrum is available in the SpectraBase database.[2] Key expected

absorptions include:

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3100 N-H stretch Amide (-NH₂)

~1720 C=O stretch Ketone

~1680 C=O stretch (Amide I) Amide

~1600 N-H bend (Amide II) Amide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of pyruvamide. GC-MS data for 2-oxopropionamide is available in the SpectraBase database.
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[2] The molecular ion peak (M⁺) would be observed at an m/z of 87. Key fragmentation

pathways would likely involve the loss of the amide group (-NH₂) or the acetyl group (CH₃CO-).

Biological Significance and Potential Applications
While research specifically targeting pyruvamide is still emerging, its close structural

relationship to pyruvate suggests several potential areas of biological activity and therapeutic

application.

Role in Metabolic Pathways
Pyruvate is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and

other anabolic and catabolic pathways. Due to its structural similarity, pyruvamide may act as

a competitive inhibitor or a substrate for enzymes that metabolize pyruvate, such as pyruvate

dehydrogenase and lactate dehydrogenase.

Logical Relationship of Pyruvamide to Glycolysis:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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